molecular formula C7H5FO4S B1399721 2-Fluoro-5-sulfinobenzoic acid CAS No. 1229627-84-2

2-Fluoro-5-sulfinobenzoic acid

Cat. No. B1399721
M. Wt: 204.18 g/mol
InChI Key: GZFRSLKOQLCINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-sulfinobenzoic acid is a chemical compound with the molecular formula C7H5FO4S . It has an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .


Synthesis Analysis

The synthesis of 2-Fluoro-5-sulfinobenzoic acid involves the use of potassium carbonate in N,N-dimethyl-formamide at 20°C for 50 hours . In this process, 24 mmol of 2-Fluoro-5-sulfino-benzoic acid in 200 ml of DMF is reacted with 73 mmol of potassium carbonate and 86 mmol of ethyl iodide .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-sulfinobenzoic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom . It has a density of 1.8±0.1 g/cm³, a boiling point of 487.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .


Physical And Chemical Properties Analysis

2-Fluoro-5-sulfinobenzoic acid has a molar refractivity of 43.5±0.4 cm³, a polar surface area of 94 Ų, and a polarizability of 17.3±0.5 10^-24 cm³ . It also has a surface tension of 102.0±5.0 dyne/cm and a molar volume of 113.7±5.0 cm³ .

Scientific Research Applications

  • Synthesis of Peptidomimetics

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-sulfinobenzoic acid has been utilized in the synthesis of β-turn peptidomimetics. These compounds exhibit properties that stabilize β-turn conformations, which are significant in the development of new therapeutic agents.
    • Method & Technical Details : The specific methods and technical details are not provided in the source.
    • Results : The synthesis of β-turn peptidomimetics has implications in the development of new therapeutic agents.
  • Tissue Sulfhydryl Group Determination

    • Field : Biochemistry
    • Application : This compound has been synthesized and shown to be useful for determining sulfhydryl groups in biological materials, a crucial aspect in understanding cellular mechanisms.
    • Method & Technical Details : The specific methods and technical details are not provided in the source.
    • Results : The determination of sulfhydryl groups in biological materials helps in understanding cellular mechanisms.
  • Synthesis of Guanine-Mimetic Library

    • Field : Biological and Pharmaceutical Research
    • Application : 2-Fluoro-5-sulfinobenzoic acid plays a role in the synthesis of a guanine-mimetic library, which is valuable in biological and pharmaceutical research.
    • Method & Technical Details : The specific methods and technical details are not provided in the source.
    • Results : The synthesis of a guanine-mimetic library has value in biological and pharmaceutical research.
  • Inhibition of Tumor-Associated Isozyme

    • Field : Antitumor Agent Design
    • Application : This compound is involved in the synthesis of halogenated sulfonamides, which inhibit the tumor-associated isozyme carbonic anhydrase IX.
    • Method & Technical Details : The specific methods and technical details are not provided in the source.
    • Results : The inhibition of the tumor-associated isozyme carbonic anhydrase IX has implications in the design of antitumor agents.
  • Herbicide Development

    • Field : Agrochemistry
    • Application : 2-Fluoro-5-sulfinobenzoic acid derivatives have been found to significantly alter the herbicidal properties of certain compounds, contributing to the development of more effective herbicides.
    • Method & Technical Details : The specific methods and technical details are not provided in the source.
    • Results : The alteration of herbicidal properties of certain compounds contributes to the development of more effective herbicides.
  • Synthesis of Isoxazoles

    • Field : Chemical Research and Potential Pharmaceutical Applications
    • Application : This compound has been used in the synthesis of 5-sulfonylfluoro isoxazoles, which are important in chemical research and potential pharmaceutical applications.
    • Method & Technical Details : The specific methods and technical details are not provided in the source.
    • Results : The synthesis of 5-sulfonylfluoro isoxazoles has importance in chemical research and potential pharmaceutical applications.
  • Synthesis of Methyl 2-Fluoro-5-(methylsulfonyl)benzoate
    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-sulfinobenzoic acid is used in the synthesis of methyl 2-fluoro-5-(methylsulfonyl)benzoate .
    • Method & Technical Details : The acid obtained from the second step was dissolved in DMF, added successively with potassium carbonate and methyl iodide, and the reaction was carried out at room temperature overnight .
    • Results : The synthesis of methyl 2-fluoro-5-(methylsulfonyl)benzoate has implications in organic chemistry .
  • Synthesis of Fluorinated Benzenesulfonyl Compounds

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-sulfinobenzoic acid is used in the synthesis of various fluorinated benzenesulfonyl compounds . These compounds have a wide range of applications in medicinal chemistry due to their unique properties .
    • Method & Technical Details : The specific methods and technical details are not provided in the source .
    • Results : The synthesis of various fluorinated benzenesulfonyl compounds has implications in medicinal chemistry .
  • Synthesis of Methyl 2-Fluoro-5-(methylsulfonyl)benzoate

    • Field : Organic Chemistry
    • Application : 2-Fluoro-5-sulfinobenzoic acid is used in the synthesis of methyl 2-fluoro-5-(methylsulfonyl)benzoate . This compound has potential applications in various chemical reactions .
    • Method & Technical Details : The acid obtained from the second step was dissolved in DMF, added successively with potassium carbonate and methyl iodide, and the reaction was carried out at room temperature overnight .
    • Results : The synthesis of methyl 2-fluoro-5-(methylsulfonyl)benzoate has implications in organic chemistry .

Safety And Hazards

The safety data sheet for 2-Fluoro-5-sulfinobenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2-fluoro-5-sulfinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFRSLKOQLCINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-sulfinobenzoic acid

Synthesis routes and methods I

Procedure details

264 mmol 5-Chlorosulfonyl-2-fluoro-benzoic acid (CAS: 37098-75-2) was added portionwise onto a solution of 1.98 mol sodium sulfite in 1 L of water. The reaction mixture was kept under basic conditions by the addition of the proper amount of 20% NaOH and was stirred at room temperature for 45 minutes. After such time the reaction mixture was cooled down with an ice bath and was then acidified by the addition of 20% H2SO4 solution until reaching pH 2. Water was evaporated and 600 ml methanol was added. The mixture was stirred overnight and filtrated. The filtrate was evaporated and dried to yield the title compound as a white solid (72%). MS (m/e): 203.0 ([M−H, 100%)
Quantity
264 mmol
Type
reactant
Reaction Step One
Quantity
1.98 mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 2
2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 3
2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 5
2-Fluoro-5-sulfinobenzoic acid
Reactant of Route 6
2-Fluoro-5-sulfinobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.